BENGHE Foundational & Exploratory

Check Availability & Pricing

HBO007: A Technical Guide to a Novel SUMO1
Degrader

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: HBO007

Cat. No.: B8210265

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of HB007, a novel small-molecule
degrader of the Small Ubiquitin-related Modifier 1 (SUMO1). HB007 represents a promising
therapeutic strategy in oncology by inducing the ubiquitination and subsequent degradation of
SUMOL1, a protein implicated in various cancers. This guide details the chemical properties,
mechanism of action, and preclinical data associated with HB007.

Chemical Structure and Properties

HBO007 is a small molecule with the molecular formula C15H9CIN4OS and a molecular weight
of 328.78 g/mol .[1] Its development was the result of structure-activity relationship studies on a
hit compound, leading to a lead compound with enhanced anticancer potency.[2]

Property Value Reference
Molecular Formula C15H9CIN40S [11[3]
Molecular Weight 328.78 [1]
CAS Number 2387821-46-5 [3]

Light yellow to yellow solid
Appearance [3]

powder
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Mechanism of Action

HBO007 functions as a molecular glue, inducing the degradation of SUMO1 through the
ubiquitin-proteasome system.[2][4] The mechanism involves a series of specific molecular
interactions:

e Binding to CAPRIN1: HB0O7 directly binds to the cytoplasmic activation/proliferation-
associated protein 1 (CAPRIN1).[2][5][6]

 Inducing Protein-Protein Interaction: The binding of HB007 to CAPRIN1 induces a
conformational change that facilitates the interaction between CAPRIN1 and F-box protein
42 (FBX042).[2][5][6]

e Recruitment to E3 Ligase Complex: FBXO42 is a substrate receptor for the Cullin 1 (CUL1)
E3 ubiquitin ligase complex.[2] The HB007-mediated CAPRIN1-FBXO42 interaction brings
SUMOL1 into the proximity of this E3 ligase complex.[2][5][6]

 Ubiquitination and Degradation: Within the CAPRIN1-CUL1-FBX0O42 complex, SUMOL1 is
polyubiquitinated.[2] This marks SUMOL1 for recognition and degradation by the 26S
proteasome.[6]

This targeted degradation of SUMOL1 has been shown to inhibit the growth of various cancer
cells.[4][7]
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HBO007 Mechanism of Action
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Preclinical

Data

HBO007 has demonstrated significant anti-tumor activity in both in vitro and in vivo models of

various cancers, including brain, breast, colon, and lung cancer.[4]

In Vitro Activi

Cell Line Assay Endpoint Result Reference
Concentration-
LN229 o
) Cell Growth Inhibition dependent, 0.1- [1103114]
(Glioblastoma)
100 pM
LN229 ) Effective at 10-
) SUMOL1 Levels Reduction (11031141
(Glioblastoma) 25 uM
Confirms
HCT116 (Colon SUMO1 Blockade by proteasome- 6]
Cancer) Degradation MG132 dependent
degradation
Cancer Model Dosing Outcome Reference
Significant

Colon Cancer

Xenograft

25-50 mg/kg, i.p. for

15 days

suppression of tumor

growth

[4]

Lung Cancer

Xenograft

Significant

25-50 mg/kg, i.p. for

15 days

suppression of tumor

growth

[4]

Patient-Derived
Xenografts (Brain,

Breast, Colon, Lung)

Systemic

administration

Inhibition of tumor

progression,

increased survival

[2]

Importantly, in vivo studies showed that HB007 did not have a significant effect on the body

weights of the mice, suggesting a favorable toxicity profile at efficacious doses.[4]
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Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these
findings. The following outlines the key experimental protocols employed in the characterization
of HB0O7.

Genome-Scale CRISPR-Cas9 Knockout Screen

A genome-scale CRISPR-Cas9 knockout screen was utilized to identify the molecular targets of
HBO007.[2]

o Library: A CRISPR-Cas9 knockout library consisting of 123,411 sgRNAs targeting 19,050
genes was used.[2]

e Cell Line: HCT116 colon cancer cells were transduced with the lentiviral library.[2]
e Treatment: The transduced cells were treated with either vehicle control or HB0O07.

e Analysis: Genomic DNA was extracted after 12 population doublings of the vehicle control.
Amplicon-based sequencing was performed to quantify the abundance of each sgRNA.[2]

 Hit Identification: Genes for which knockout conferred resistance to HB007 were identified as
essential for its activity. This screen identified the substrate receptor F-box protein 42
(FBX0O42) of the cullin 1 (CUL1) E3 ubiquitin ligase as a critical component.[2]
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CRISPR-Cas9 Knockout Screen Workflow
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HB007 Pull-Down Proteomics Assays

To identify the direct binding protein of HB007, pull-down assays coupled with mass
spectrometry were performed.[2]

» Bait Preparation: HB007 was conjugated to biotin (HB007-biotin).
 Incubation: HB007-biotin was incubated with cell lysates or recombinant proteins.

o Pull-Down: Streptavidin-coated beads were used to capture the HB007-biotin and any bound
proteins.

» Elution and Analysis: The bound proteins were eluted and identified using liquid
chromatography-mass spectrometry (LC-MS/MS).

» Validation: Competitive binding assays with free HB007 were conducted to confirm the
specificity of the interaction. Biolayer interferometry was also used to validate the binding.[2]
This methodology successfully identified CAPRIN1 as the direct binding partner of HB007.[2]

Conclusion

HBO0O07 is a first-in-class small-molecule degrader of SUMO1 with a well-defined mechanism of
action and promising preclinical anti-tumor activity across a range of cancer types. Its ability to
induce the degradation of a historically challenging drug target through a novel molecular glue
mechanism highlights its potential as a valuable tool for cancer research and therapeutic
development. Further investigation into its clinical efficacy and safety is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [HBOO7: A Technical Guide to a Novel SUMOL1
Degrader]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8210265#the-chemical-structure-and-properties-of-

hb007]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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